molecular formula C14H18BNO4 B6306668 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester CAS No. 1809200-96-1

2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester

Cat. No.: B6306668
CAS No.: 1809200-96-1
M. Wt: 275.11 g/mol
InChI Key: KRGNSDCMLGNQPS-UHFFFAOYSA-N
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Description

2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester is a boronic acid derivative with a unique structure that combines the properties of boronic acids and oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester typically involves the reaction of 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce different oxazine derivatives .

Mechanism of Action

The mechanism of action of 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can inhibit enzymes by binding to their active sites. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester is unique due to its combination of an oxazine ring and a boronic acid moiety, which provides distinct reactivity and stability compared to other boronic acid derivatives. This uniqueness makes it valuable in specific synthetic and biological applications .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-18-12(17)16-11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGNSDCMLGNQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC(=O)N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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